molecular formula C13H20N2O4S B2542946 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide CAS No. 426232-39-5

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide

Cat. No.: B2542946
CAS No.: 426232-39-5
M. Wt: 300.37
InChI Key: NPHOSLYVTWVVHY-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.37 g/mol.

Preparation Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methyl-5-amino-N,N-dipropylbenzenesulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cancer-related enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide can be compared with similar compounds such as:

    2-methyl-5-nitrobenzenesulfonamide: Lacks the dipropylamine groups, which may affect its biological activity and chemical properties.

    2-nitro-N,N-dipropylbenzenesulfonamide: Similar structure but without the methyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)13-10-12(15(16)17)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOSLYVTWVVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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